Biological Activity Differential: (1R,2R) Isomer as an Inactive Control for (1S,2R)-1-Aminoindan-2-ol
The (1R,2R) isomer is characterized as the inactive isomer relative to the (1S,2R) counterpart, which is a known chiral resolving agent and HIV protease inhibitor synthon [1]. This differential activity is a direct consequence of stereochemistry, as the (1S,2R) isomer is the specific enantiomer required for the synthesis of Crixivan® (Indinavir) [2]. The (1R,2R) isomer, therefore, serves a distinct purpose as an experimental control or as a starting material for applications where the (1S,2R) configuration is not required .
| Evidence Dimension | Biological Activity / Synthetic Utility |
|---|---|
| Target Compound Data | Inactive isomer; Experimental control; Starting material for chiral auxiliaries and oxazoline-alcohol ligands |
| Comparator Or Baseline | (1S,2R)-1-Aminoindan-2-ol: Active chiral resolving agent; Key synthon for Indinavir (HIV protease inhibitor) |
| Quantified Difference | Qualitative difference: Active vs. Inactive; Different synthetic utility profile |
| Conditions | Defined by stereochemical configuration; Implications for biological assays and asymmetric synthesis |
Why This Matters
Procurement of the correct isomer is essential; using the (1R,2R) isomer in place of the (1S,2R) isomer would result in a complete loss of the desired chiral resolution activity or the inability to synthesize the targeted bioactive compound.
- [1] MedChemExpress. (1R,2R)-1-Aminoindan-2-ol is the inactive isomer of (1S,2R)-1-Aminoindan-2-ol. Product Technical Datasheet. View Source
- [2] Stafford, D. E. et al. Bioconversion of indene to cis (1S,2R) indandiol and trans (1R,2R) indandiol by Rhodococcus species. Journal of Biotechnology, 2002, 95, 165-173. View Source
